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Compound of Interest

Compound Name: 1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410 Get Quote

An In-Depth Technical Guide to 1,3-Difluoro-5-iodobenzene (CAS 2265-91-0) for Advanced

Chemical Synthesis

Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1,3-difluoro-5-iodobenzene, a versatile

halogenated aromatic compound. It is designed for researchers, medicinal chemists, and

materials scientists who require a sophisticated understanding of this key synthetic building

block. We will move beyond simple data recitation to explore the causality behind its reactivity,

its strategic applications in modern synthetic chemistry, and provide field-proven protocols for

its effective utilization.

Strategic Overview: The Synthetic Value of 1,3-
Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene (also known as 3,5-difluoroiodobenzene) is a strategically

important intermediate in the synthesis of complex organic molecules. Its value stems from the

unique and differential reactivity imparted by its halogen substituents. The carbon-iodine bond

serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions, while

the two fluorine atoms modulate the electronic properties of the aromatic ring. This modulation

enhances the reactivity of the C-I bond and offers opportunities for late-stage functionalization,

making it a prized building block in the development of pharmaceuticals and advanced

materials.[1][2]
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The fluorine atoms can increase lipophilicity and improve the metabolic stability and biological

activity of target molecules, a common and highly effective strategy in medicinal chemistry.[1]

In materials science, the distinct electronic properties of this fluorinated scaffold are leveraged

to fine-tune the characteristics of liquid crystals, polymers, and electronic sensors.[1][2]

Physicochemical & Safety Data
A comprehensive understanding of a reagent's properties and hazards is fundamental to its

successful and safe application in the laboratory.

Physical and Chemical Properties
The properties of 1,3-difluoro-5-iodobenzene make it suitable for a variety of standard organic

synthesis conditions. It is a liquid at room temperature, facilitating easy handling and

measurement.

Property Value Source(s)

CAS Number 2265-91-0 [1][3]

Molecular Formula C₆H₃F₂I [1][4]

Molecular Weight 239.99 g/mol [1][3]

Appearance
Colorless to light yellow/orange

clear liquid
[1]

Density ~2.0 g/cm³ (at 20°C) [1][4]

Boiling Point
173-174 °C (at 760 mmHg); 60

°C (at 17 mmHg)
[1][5]

Refractive Index (n20/D) ~1.554 [1][5]

Flash Point ~82 °C (180 °F) [5]

Purity ≥97-98% (by GC) [1]

LogP 3.40 [4]

Safety, Handling, and Storage
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Safe and effective use of this reagent necessitates adherence to established laboratory safety

protocols.

GHS Hazard Identification:

Pictogram: GHS07 (Exclamation mark)[6]

Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6] Some sources also list H227 (Combustible

liquid).

Handling: This compound should only be handled by qualified professionals in a well-

ventilated chemical fume hood.[4] Standard personal protective equipment, including

chemical-resistant gloves, safety goggles, and laboratory clothing, is required.[4]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended

storage temperature is often refrigerated at 2-8°C or 4°C.[1][3]

Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[4]

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon

monoxide, hydrogen fluoride, and hydrogen iodide.[4]

Synthesis of the Core Scaffold
The preparation of 1,3-difluoro-5-iodobenzene is achievable through several synthetic routes.

A common and efficient laboratory-scale method involves the copper-catalyzed iodination of a

commercially available boronic acid.

Synthesis from 3,5-Difluorophenylboronic Acid
This method provides a direct route to the target compound under relatively mild conditions.

The use of a copper catalyst facilitates the iodination of the arylboronic acid.[5]
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Reactants Reagents & Conditions

3,5-Difluorophenylboronic Acid

Sealed Tube
No Inert Gas

1 mmol

I₂

1 mmol

Cu(NO₃)₂·3H₂O (cat.) Acetonitrile (CH₃CN) 6 hours

1,3-Difluoro-5-iodobenzene

1. Quench with H₂O
2. Extract with CH₂Cl₂

3. Purify (Column Chromatography)

Click to download full resolution via product page

Caption: Synthesis workflow for 1,3-difluoro-5-iodobenzene.

Detailed Synthetic Protocol
The following protocol is adapted from established literature procedures for the copper-

catalyzed iodination of arylboronic acids.[5]

Materials:

3,5-Difluorophenylboronic acid (1 mmol, 1.0 eq)

Iodine (I₂) (1 mmol, 1.0 eq)

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.05 mmol, 0.05 eq)

Acetonitrile (CH₃CN) (~10 mL)
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Dichloromethane (CH₂Cl₂)

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a 15 mL sealable reaction tube, add 3,5-difluorophenylboronic acid (1

mmol), iodine (1 mmol), and copper(II) nitrate trihydrate (0.05 mmol).

Solvent Addition: Add acetonitrile (approximately 8 mL) to the reaction tube.

Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at the

temperature specified in the source literature (often elevated, e.g., 80-100 °C). Stir the

reaction for 6 hours. The reaction does not require an inert atmosphere.[5]

Workup - Quenching: After 6 hours, cool the reaction to room temperature. Quench the

reaction by adding 10 mL of deionized water.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 15 mL).

Washing: Combine the organic layers. Wash sequentially with an aqueous solution of sodium

thiosulfate (to remove unreacted iodine) and then with distilled water.[5]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by column chromatography on silica gel to

yield pure 1,3-difluoro-5-iodobenzene.[5]

Core Reactivity and Applications in Drug Discovery
The synthetic utility of 1,3-difluoro-5-iodobenzene is dominated by its application in

palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than
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C-F bonds in the standard catalytic cycles of reactions like Suzuki, Heck, and Buchwald-

Hartwig aminations.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming

carbon-carbon bonds.[7] 1,3-difluoro-5-iodobenzene is an excellent substrate for this

reaction, allowing for the facile introduction of aryl, heteroaryl, or vinyl groups at the C1

position.

The electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon of the C-I

bond more electrophilic, which facilitates the initial oxidative addition step—often the rate-

limiting step—in the palladium catalytic cycle. This enhanced reactivity allows for coupling

under relatively mild conditions with a broad range of boronic acids and esters. This reaction is

a cornerstone for building the core structures of many modern pharmaceuticals and functional

materials.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.mdpi.com/1420-3049/20/5/7528
https://www.benchchem.com/product/b1303410?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2015/sm/c5sm01044f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Catalytic System

1,3-Difluoro-5-iodobenzene

Suzuki-Miyaura
Coupling

Substrate

Arylboronic Acid
(R-B(OH)₂) Coupling Partner

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃, K₃PO₄)

Solvent
(e.g., Dioxane/H₂O)

3,5-Difluoro-1,1'-biphenyl
(or derivative)

Click to download full resolution via product page

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for coupling 1,3-difluoro-5-
iodobenzene with a generic arylboronic acid. The rationale for each step is explained to

ensure reproducibility and understanding.

Critical Considerations:

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All steps must be

performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to
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prevent catalyst deactivation.[9]

Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved

oxygen.[9]

Materials:

1,3-Difluoro-5-iodobenzene (1.0 mmol, 1.0 eq)

Arylboronic acid (1.2 mmol, 1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

2 M aqueous Sodium Carbonate (Na₂CO₃) solution

1,4-Dioxane

Procedure:

Catalyst and Substrate Loading: To a Schlenk flask equipped with a magnetic stir bar, add

1,3-difluoro-5-iodobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄

(0.05 mmol).

Rationale: Loading all solids together in the flask simplifies the process and minimizes

exposure to air.

Inerting the System: Seal the flask with a septum, then evacuate the flask under vacuum and

backfill with argon. Repeat this cycle three times.

Rationale: This "evacuate/backfill" cycle is a standard and effective method for removing

atmospheric oxygen from the reaction vessel.[9]

Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by the

degassed 2 M Na₂CO₃ solution (2 mL).

Rationale: Dioxane is an excellent solvent for the organic substrates, while the aqueous

base is necessary for the transmetalation step of the catalytic cycle. The base activates

the boronic acid, forming a more nucleophilic boronate species.
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Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24

hours.

Rationale: Heating accelerates the reaction, particularly the oxidative addition and

reductive elimination steps. Vigorous stirring is crucial in biphasic systems to ensure

efficient mixing and mass transfer between the organic and aqueous phases.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Rationale: Regular monitoring prevents unnecessary heating after the reaction has

reached completion, which could lead to side product formation.

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl

acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x

10 mL) and then with brine (10 mL).

Rationale: The washes remove the inorganic base and salts. The brine wash helps to

break any emulsions and begins the drying process.

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Conclusion
1,3-Difluoro-5-iodobenzene is a high-value, versatile chemical intermediate whose utility is

rooted in its unique electronic and reactivity profile. Its primary role as a substrate in Suzuki-

Miyaura and other cross-coupling reactions provides chemists with a reliable and efficient tool

for constructing complex molecular architectures. A thorough understanding of its properties,

synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in

the demanding fields of pharmaceutical development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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